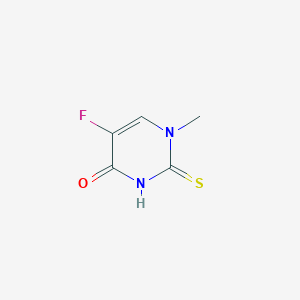
(S)-N1,N1,4,4-Tetramethylpentane-1,2-diamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N1,N1,4,4-Tetramethylpentane-1,2-diaminedihydrochloride is a chemical compound with a unique structure that includes two amine groups and a highly branched carbon chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N1,N1,4,4-Tetramethylpentane-1,2-diaminedihydrochloride typically involves the reaction of a suitable precursor with reagents that introduce the amine groups and the branched carbon chain. One common method involves the use of a Grignard reagent to form the carbon backbone, followed by the introduction of amine groups through reductive amination. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of (S)-N1,N1,4,4-Tetramethylpentane-1,2-diaminedihydrochloride may involve large-scale batch reactors where the reagents are mixed under controlled conditions. The process may include steps such as distillation and crystallization to purify the final product. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(S)-N1,N1,4,4-Tetramethylpentane-1,2-diaminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated compounds and alkylating agents are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines.
科学的研究の応用
(S)-N1,N1,4,4-Tetramethylpentane-1,2-diaminedihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-N1,N1,4,4-Tetramethylpentane-1,2-diaminedihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting biochemical pathways. The specific pathways involved depend on the biological context and the target enzyme.
類似化合物との比較
Similar Compounds
®-N1,N1,4,4-Tetramethylpentane-1,2-diaminedihydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
N1,N1,4,4-Tetramethylpentane-1,2-diamine: A similar compound without the dihydrochloride salt form.
Uniqueness
(S)-N1,N1,4,4-Tetramethylpentane-1,2-diaminedihydrochloride is unique due to its specific stereochemistry and the presence of the dihydrochloride salt, which can influence its solubility and reactivity. This makes it particularly useful in certain chemical and biological applications where these properties are advantageous.
特性
分子式 |
C9H24Cl2N2 |
|---|---|
分子量 |
231.20 g/mol |
IUPAC名 |
(2S)-1-N,1-N,4,4-tetramethylpentane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C9H22N2.2ClH/c1-9(2,3)6-8(10)7-11(4)5;;/h8H,6-7,10H2,1-5H3;2*1H/t8-;;/m0../s1 |
InChIキー |
NEUAGQFZPFGVBA-JZGIKJSDSA-N |
異性体SMILES |
CC(C)(C)C[C@@H](CN(C)C)N.Cl.Cl |
正規SMILES |
CC(C)(C)CC(CN(C)C)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


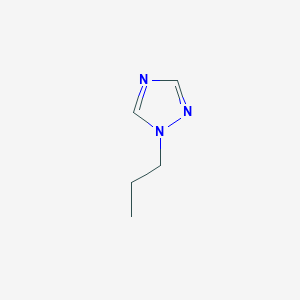
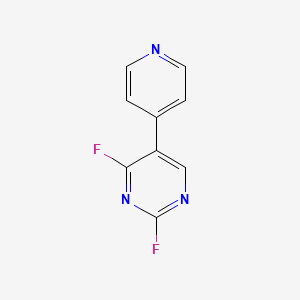
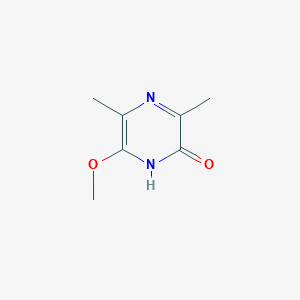
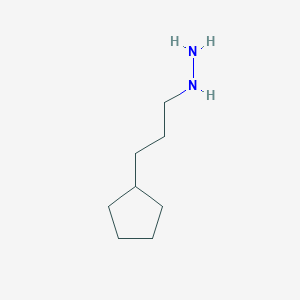
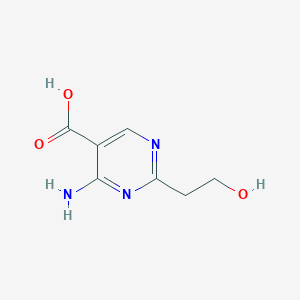
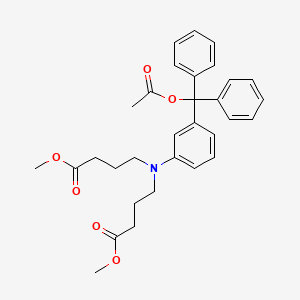
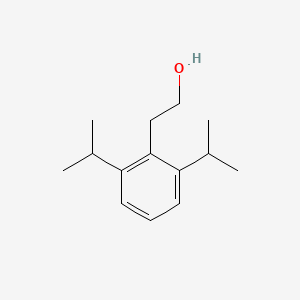

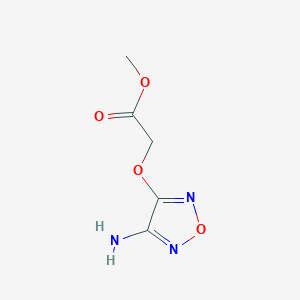
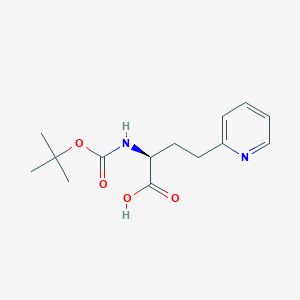
![Acetamide, N-[1-(4-methylphenyl)ethenyl]-](/img/structure/B15244920.png)

